(5Z)-3-{3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl}-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione
Description
The compound “(5Z)-3-{3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl}-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione” is a structurally modified 1,3-thiazolidine-2,4-dione (TZD) derivative. The TZD scaffold is a well-established pharmacophore in medicinal chemistry, particularly known for its role as a peroxisome proliferator-activated receptor gamma (PPAR-γ) antagonist, with applications in type-2 diabetes treatment .
Key structural features of this compound include:
- 3-{3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl} chain: The piperidine moiety with a hydroxyethyl group may improve solubility and influence receptor-binding kinetics.
Synthesis typically involves a Knoevenagel condensation between thiophene-2-carbaldehyde and the TZD core, followed by N-substitution at the 3-position using a piperidine derivative under reflux conditions in tetrahydrofuran (THF) or ethanol .
Properties
Molecular Formula |
C18H22N2O4S2 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(5Z)-3-[3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H22N2O4S2/c21-10-7-13-4-1-2-8-19(13)16(22)6-9-20-17(23)15(26-18(20)24)12-14-5-3-11-25-14/h3,5,11-13,21H,1-2,4,6-10H2/b15-12- |
InChI Key |
KIMKTXPNWXCVAL-QINSGFPZSA-N |
Isomeric SMILES |
C1CCN(C(C1)CCO)C(=O)CCN2C(=O)/C(=C/C3=CC=CS3)/SC2=O |
Canonical SMILES |
C1CCN(C(C1)CCO)C(=O)CCN2C(=O)C(=CC3=CC=CS3)SC2=O |
Origin of Product |
United States |
Preparation Methods
Formation of 5-(Thiophen-2-ylmethylidene)thiazolidine-2,4-dione
Knoevenagel Condensation :
-
Reaction : Thiazolidine-2,4-dione (1.0 equiv) and thiophene-2-carbaldehyde (1.1 equiv) are refluxed in ethanol with piperidine (10 mol%) for 6–20 hours.
-
Mechanism : The base catalyzes aldol-like condensation, forming the exocyclic double bond (Z-configuration preferred).
Key Data :
Introduction of the 3-Substituted Propyl Side Chain
Chloroacylation :
-
Reaction : The product from Step 2.1 reacts with 3-chloropropionyl chloride (1.2 equiv) in DMF at 0–5°C for 2 hours.
-
Mechanism : Nucleophilic acyl substitution at the N3 position of the thiazolidinedione core.
-
Yield : 70–78% after column chromatography (hexane:ethyl acetate).
Side-Chain Amination :
-
Reaction : The chloro intermediate reacts with 2-(2-hydroxyethyl)piperidine (1.5 equiv) in ethanol with NaHCO₃ (2.0 equiv) at 60°C for 12 hours.
-
Mechanism : Nucleophilic displacement of chlorine by the piperidine amine.
Key Data :
Alternative Synthetic Approaches
Green Chemistry Methodology
Microwave-Assisted Synthesis
Structural Characterization and Validation
Spectroscopic Data
Configuration Analysis
-
Z-Isomer Dominance : Confirmed via NOESY (nuclear Overhauser effect between thiophene and thiazolidinedione protons).
Optimization Challenges and Solutions
Side Reactions
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound participates in several organic reactions, including:
1.1. Condensation Reactions
Condensation reactions are central to the synthesis and modification of thiazolidinediones. For example, the formation of the thiazolidinedione core involves the reaction of 2-chloroacetic acid with piperidine derivatives, followed by cyclization with aldehydes like thiophen-2-ylmethylidene . These reactions typically proceed under reflux conditions in ethanol, with acidification (e.g., acetic acid) to drive precipitation .
Mechanism :
The condensation involves nucleophilic attack by the enolate form of the thiazolidinedione carbonyl group on the aldehyde, forming a Schiff base intermediate. Subsequent cyclization and tautomerization yield the final product .
1.2. Hydrolysis
Hydrolysis of the thiazolidinedione ring or substituents can occur under acidic or basic conditions. For instance, the carbonyl groups at positions 2 and 4 may undergo hydrolytic cleavage, leading to ring-opening products.
Conditions :
-
Acidic : HCl or acetic acid
-
Basic : Sodium hydroxide (NaOH)
Outcome :
Fragmentation of the thiazolidine ring or functional groups, such as the thiophen-2-ylmethylidene moiety.
1.3. Nucleophilic Substitution
The compound’s carbonyl and nitrogen centers are susceptible to nucleophilic attack. For example, nucleophiles like amines or hydroxyl groups can replace leaving groups (e.g., chlorides) at these sites.
Conditions :
-
Presence of nucleophiles (e.g., ethanolamine)
-
Controlled temperatures (e.g., room temperature to reflux)
Outcome :
Formation of modified derivatives with altered biological activity.
1.4. Oxidation
Oxidation of the thiazolidinedione ring or thiophen-2-ylmethylidene group can occur using agents like potassium permanganate (KMnO₄). This may lead to functional group transformations, such as ketone or alcohol formation.
Conditions :
-
Oxidizing agents (e.g., KMnO₄ in acidic medium)
-
Controlled pH and temperature
Outcome :
Modification of electron-rich regions (e.g., thiophene ring) or carbonyl groups, affecting reactivity and stability.
Reaction Conditions and Outcomes
Scientific Research Applications
Pharmacological Activities
Thiazolidine-2,4-dione derivatives are known for their significant pharmacological properties. The specific compound exhibits potential applications in the following areas:
1.1 Antihyperglycemic Activity
Thiazolidinediones are primarily recognized as antihyperglycemic agents, particularly in the management of type 2 diabetes mellitus. They function mainly through the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ), which enhances insulin sensitivity and glucose uptake in adipose tissues and skeletal muscle . This mechanism is crucial for developing new therapeutic agents aimed at controlling blood sugar levels.
1.2 Antimicrobial Properties
Research has indicated that thiazolidine derivatives possess antimicrobial activity against various pathogens. The compound's structure allows it to inhibit bacterial growth by targeting specific enzymes involved in bacterial cell wall synthesis . This property makes it a candidate for developing new antibiotics or adjunct therapies to combat resistant strains.
1.3 Antioxidant Effects
The compound also exhibits antioxidant properties, which are essential for protecting cells from oxidative stress. This action is beneficial in preventing cellular damage linked to chronic diseases such as cancer and neurodegenerative disorders .
Synthesis and Structural Modifications
The synthesis of thiazolidine derivatives typically involves various chemical reactions that allow for structural modifications at the third and fifth positions of the thiazolidine ring. These modifications can enhance biological activity or alter pharmacokinetic properties. For instance, the incorporation of piperidine and thiophene moieties into the thiazolidine structure has been shown to improve solubility and bioavailability .
Case Studies
Several studies have documented the efficacy of thiazolidine derivatives:
3.1 Anti-Cancer Activity
Recent research has explored the anticancer potential of thiazolidine derivatives, including the compound . In vitro studies have demonstrated that certain derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . For example, compounds designed with a thiazolidine backbone have shown promising results against prostate and breast cancer cell lines.
3.2 Diabetes Management
Clinical studies have highlighted the effectiveness of thiazolidinediones in managing diabetes-related complications. The compound's ability to enhance insulin sensitivity has been linked to improved metabolic profiles in diabetic patients .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of (5Z)-3-{3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl}-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, in medicinal applications, it may act as an agonist or antagonist of certain receptors, influencing cellular processes such as glucose metabolism or cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the compound’s properties and applications, a comparative analysis with structurally analogous TZD derivatives is provided below.
Table 1: Structural and Functional Comparison of TZD Derivatives
Key Observations
Substituent Effects on Solubility and Bioavailability: The hydroxyethyl-piperidine group in the target compound likely enhances water solubility compared to morpholine or diisopropylaminoethyl analogs (e.g., ’s compound with 83–85°C melting point) due to the hydroxyl group’s polarity . Thiophene vs. Benzene/Pyridine: The thiophen-2-ylmethylidene group offers superior metabolic stability over phenyl or pyridinyl groups, as sulfur-containing heterocycles resist oxidative degradation .
Synthetic Routes: N-Substitution at the 3-position commonly employs piperidine/morpholine derivatives under reflux (THF or ethanol), with reaction times ranging from 7–24 hours . Coumarinyl derivatives () require additional alkylation steps with bromomethyl intermediates, increasing synthetic complexity compared to the target compound .
Biological Activity: PPAR-γ Modulation: While the target compound’s activity is hypothesized based on its TZD scaffold, coumarinyl analogs () exhibit antioxidant properties, and pyridinyl derivatives () demonstrate hypolipidemic effects . Hypolipidemic Potential: The 4-methoxybenzylidene derivative () shows structural similarities to rosiglitazone, a known PPAR-γ agonist, suggesting shared mechanisms .
Thermal Stability :
- High melting points (e.g., 270°C for coumarinyl-TZD in ) correlate with crystalline stability, whereas lower melting points (e.g., 83–85°C in ) indicate flexibility from aliphatic chains .
Research Findings and Implications
- Structural Optimization : The hydroxyethyl-piperidine chain in the target compound balances lipophilicity and solubility, addressing a common limitation of TZDs (e.g., troglitazone’s hepatotoxicity linked to excessive lipophilicity) .
- Thiophene Advantage : Thiophene’s electron-rich nature may enhance π-π stacking with PPAR-γ’s hydrophobic binding pocket, improving affinity compared to phenyl-based analogs .
- Synthetic Scalability : The use of THF as a solvent () offers reproducibility advantages over dimethylformamide (DMF) in , which requires stringent drying conditions .
Biological Activity
The compound (5Z)-3-{3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl}-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione is a derivative of thiazolidine-2,4-dione (TZD), a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antidiabetic, anticancer, and antimicrobial properties, supported by recent research findings.
Structural Characteristics
The thiazolidine-2,4-dione scaffold is characterized by:
- A five-membered ring containing sulfur and nitrogen.
- Two carbonyl groups located at the 2 and 4 positions.
- Substituents at the 3 and 5 positions that can significantly influence biological activity.
Antidiabetic Activity
Thiazolidine derivatives, including the compound , are primarily recognized for their role as antidiabetic agents. They function by activating the peroxisome proliferator-activated receptor gamma (PPAR-γ), which enhances insulin sensitivity and glucose uptake in adipose tissues.
Mechanism of Action:
- PPAR-γ Activation: The compound stimulates PPAR-γ, leading to improved insulin sensitivity.
- Lipid Metabolism: It promotes lipid uptake and storage in adipocytes, reducing circulating free fatty acids that can impair insulin signaling .
Anticancer Activity
Recent studies have highlighted the potential of TZD derivatives in cancer therapy. The compound exhibits cytotoxic effects against various cancer cell lines.
Research Findings:
- A study demonstrated that related TZD compounds caused DNA fragmentation and activated apoptotic pathways in leukemia cells .
- Another investigation showed that specific TZD hybrids inhibited topoisomerases I and II, leading to apoptosis in MCF-7 breast cancer cells .
| Compound | Cell Line | Mechanism |
|---|---|---|
| TZD Derivative | HL-60 (Leukemia) | DNA fragmentation, caspase activation |
| TZD Hybrid | MCF-7 (Breast Cancer) | Inhibition of topoisomerases |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. TZD derivatives can inhibit bacterial growth through various mechanisms.
Key Mechanisms:
- Inhibition of Mur Ligases: Compounds within this class have been shown to inhibit cytoplasmic Mur ligases, essential for bacterial cell wall synthesis .
- Antioxidant Properties: The ability to scavenge reactive oxygen species (ROS) contributes to their antimicrobial efficacy .
Case Studies
- Antidiabetic Efficacy: A clinical study involving TZD analogues demonstrated significant reductions in blood glucose levels among diabetic patients, with minimal side effects.
- Cytotoxicity Assessment: In vitro studies indicated that certain derivatives displayed preferential cytotoxicity towards cancer cells compared to normal cells, suggesting a therapeutic window for cancer treatment .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this thiazolidinedione derivative, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via condensation reactions involving thiazolidine-2,4-dione precursors and functionalized aldehydes. A reflux reaction in ethanol with piperidine as a catalyst is commonly employed to facilitate Knoevenagel condensation for the arylidene moiety . Key parameters for optimization include:
- Solvent selection : Ethanol or DMF, depending on solubility.
- Catalyst concentration : Piperidine (5–10 mol%) to enhance reaction rates.
- Reaction time : 6–12 hours under reflux.
- Workup : Recrystallization from DMF-acetic acid or ethanol to isolate pure crystals.
- Yield optimization : Adjust molar ratios (e.g., 1:1.2 aldehyde to thiazolidinedione) to minimize side products.
Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1740 cm⁻¹ for thiazolidinedione, C=S at ~1250 cm⁻¹) .
- ¹H/¹³C NMR : Confirm Z-configuration of the thiophen-2-ylmethylidene group via coupling constants (e.g., J = 10–12 Hz for trans-olefinic protons) and chemical shifts (e.g., δ 7.2–7.8 ppm for thiophene protons) .
- Mass spectrometry (ESI-MS) : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns.
- Melting point analysis : Compare with literature values (±2°C tolerance) to assess purity .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental data for this compound’s bioactivity?
- Methodological Answer :
- Molecular docking validation : Use software like AutoDock Vina to compare binding poses with crystallographic data (e.g., PDB ID for target enzymes) . Adjust force fields (e.g., AMBER) to account for solvation effects.
- In vitro-in vivo correlation (IVIVC) : Design parallel assays (e.g., enzyme inhibition in vitro vs. hypolipidemic activity in rodent models) to identify metabolic or pharmacokinetic factors causing discrepancies .
- Data normalization : Apply statistical tools (e.g., ANOVA) to control for batch variability in biological replicates.
Q. What strategies are recommended for designing a structure-activity relationship (SAR) study targeting the thiophene and piperidine moieties?
- Methodological Answer :
- Analog synthesis : Replace thiophene with furan or phenyl groups and modify the piperidine’s hydroxyethyl chain (e.g., alkylation or acylation) .
- Biological assays : Screen analogs for target-specific activity (e.g., PPAR-γ binding for antidiabetic studies) using radioligand displacement assays .
- Computational modeling : Generate 3D-QSAR models (e.g., CoMFA) to predict substituent effects on activity .
Q. How should researchers design experiments to evaluate the compound’s potential as an antimicrobial agent while addressing conflicting cytotoxicity data?
- Methodological Answer :
- Dose-response profiling : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria and fungal strains, with mammalian cell lines (e.g., HEK293) to assess selectivity indices .
- Mechanistic studies : Perform time-kill assays and ROS (reactive oxygen species) detection to differentiate bactericidal vs. static effects .
- Contradiction analysis : Compare cytotoxicity data across cell types (e.g., cancer vs. normal cells) using flow cytometry to identify apoptosis pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
